(2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid
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Overview
Description
“(2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic Acid”, also known as 5-Chloronaproxen, is a pharmaceutical impurity standard . It belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs) and is related to Naproxen . The molecular formula of this compound is C14H13ClO3 and it has a molecular weight of 264.70 .
Molecular Structure Analysis
The molecular structure of “(2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic Acid” is represented by the formula C14H13ClO3 . This indicates that the molecule is composed of 14 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic Acid” include a molecular weight of 264.70 . The compound is an impurity standard used in pharmaceutical testing .Scientific Research Applications
Environmental Science and Herbicide Research
Sorption of Phenoxy Herbicides to Soil and Minerals : A study reviews the sorption behavior of 2,4-D and other phenoxy herbicides, including compounds with structural similarities to (2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid, demonstrating their interaction with soil components. This research is crucial for understanding the environmental fate of these chemicals (Werner et al., 2012).
Food Science and Nutraceutical Research
Chlorogenic Acid's Role as a Nutraceutical : Exploring the dual role of chlorogenic acid, a structurally related compound, in both food additive applications and its therapeutic potential against metabolic syndrome showcases the versatility of phenolic compounds in health and food industry applications (Santana-Gálvez et al., 2017).
Pharmacology and Biotechnological Applications
Bioefficacy of Methionine Sources : Discusses the bioefficacy of 2-hydroxy-4-(methylthio)butanoic acid and DL-methionine, providing insight into the metabolic and nutritional aspects of sulfur-containing compounds, which can enlighten the pharmacological potential of similar compounds (Vázquez-Añón et al., 2017).
Lactic Acid as a Biomass Derivative : Demonstrates the biotechnological significance of lactic acid production from biomass and its utility as a precursor for a variety of valuable chemicals, illustrating the potential of organic acids in green chemistry and biotechnology (Gao et al., 2011).
Safety And Hazards
The safety information available indicates that “(2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic Acid” has several hazard statements: H302, H315, H319, H335, H361fd, H411 . These codes correspond to various hazards, including acute toxicity if ingested (H302), skin irritation (H315), serious eye irritation (H319), respiratory irritation (H335), suspected damage to fertility or the unborn child (H361fd), and long-term aquatic toxicity (H411) .
properties
IUPAC Name |
(2S)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVAYDHIVLCPBC-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid | |
CAS RN |
89617-86-7 |
Source
|
Record name | 5-Chloronaproxen, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089617867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-CHLORONAPROXEN, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R60QH2454J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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